molecular formula C26H27N3O6 B11009078 N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11009078
M. Wt: 477.5 g/mol
InChI Key: CYMXWOPSUKUMDK-UHFFFAOYSA-N
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Description

N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzoylamino, dimethoxyphenyl, and furylcarbonyl groups attached to a piperidinecarboxamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL, which is then reacted with 1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE under specific conditions to yield the final product. Common reagents used in these reactions include benzoyl chloride, dimethoxybenzene, and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of benzoylamino, dimethoxyphenyl, and furylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H27N3O6/c1-33-22-16-20(23(34-2)15-19(22)27-24(30)17-7-4-3-5-8-17)28-25(31)18-10-12-29(13-11-18)26(32)21-9-6-14-35-21/h3-9,14-16,18H,10-13H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

CYMXWOPSUKUMDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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